molecular formula C20H14ClN3OS B2571931 N-(benzo[d]thiazol-2-yl)-2-chloro-N-(pyridin-2-ylmethyl)benzamide CAS No. 886901-97-9

N-(benzo[d]thiazol-2-yl)-2-chloro-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2571931
CAS RN: 886901-97-9
M. Wt: 379.86
InChI Key: KHGLNJJLVFLALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(benzo[d]thiazol-2-yl)-2-chloro-N-(pyridin-2-ylmethyl)benzamide” is a chemical compound. The title compound was synthesized with a yield of 58% . The compound was fully analyzed and characterized via 1H NMR, 13C NMR, UV, IR, and mass spectral data .


Synthesis Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound was also characterized using GC-MS .


Chemical Reactions Analysis

The compound was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen . The newly obtained flurbiprofen derivative was fully analyzed and characterized .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound was synthesized with a yield of 58% .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Compounds structurally related to N-(benzo[d]thiazol-2-yl)-2-chloro-N-(pyridin-2-ylmethyl)benzamide have been extensively studied for their biological and pharmacological activities. For instance, substituted benzamides were identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating significant potential in cancer therapy through inhibition of tumor angiogenesis (Borzilleri et al., 2006). Similarly, novel cyclic systems based on thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes were synthesized, showing significant cytotoxicity against various human cancer cell lines, suggesting their potential application in developing new anticancer agents (Adhami et al., 2014).

Catalysis and Material Science

In the realm of catalysis, certain benzamide derivatives have been explored for their utility in facilitating chemical reactions. For example, dioxidovanadium(V) complexes containing thiazol-hydrazone NNN-donor ligands demonstrated catalytic activity in the oxidation of olefins, showcasing the potential of benzamide derivatives in catalytic processes (Ghorbanloo et al., 2017). Moreover, TEMPO-catalyzed electrochemical C–H thiolation methods have been developed to synthesize benzothiazoles and thiazolopyridines from thioamides, indicating the role of related compounds in innovative synthetic methodologies (Qian et al., 2017).

Sensors and Analytical Applications

Benzamide derivatives have also found applications in the development of sensors. For instance, a new chromium ion selective electrode incorporating a related compound as a selective sensing material demonstrated high selectivity towards Cr(III) ions, underscoring the utility of these compounds in environmental monitoring and analytical chemistry (Hajiaghababaei et al., 2016).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-chloro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c21-16-9-2-1-8-15(16)19(25)24(13-14-7-5-6-12-22-14)20-23-17-10-3-4-11-18(17)26-20/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGLNJJLVFLALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.